molecular formula C18H16N2O6S2 B2793610 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide CAS No. 622352-79-8

7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide

Cat. No.: B2793610
CAS No.: 622352-79-8
M. Wt: 420.45
InChI Key: GHXLBNFVXSCRIX-UHFFFAOYSA-N
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Description

7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide is a synthetic organic compound that belongs to the class of isothiochromenes. This compound is characterized by its unique structure, which includes a sulfamoylphenyl group and a carboxamide group attached to an isothiochromene core. The presence of methoxy groups at the 7 and 8 positions further distinguishes this compound. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isothiochromene Core: The isothiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzaldehyde derivative.

    Introduction of Methoxy Groups: The methoxy groups at the 7 and 8 positions can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a nucleophilic substitution reaction, where a suitable sulfamoylphenyl halide reacts with the isothiochromene core.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the sulfamoyl group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition or receptor modulation.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    7,8-dimethoxy-1-oxo-N-(4-aminophenyl)-1H-isothiochromene-3-carboxamide: Similar structure but with an aminophenyl group instead of a sulfamoylphenyl group.

    7,8-dimethoxy-1-oxo-N-(4-nitrophenyl)-1H-isothiochromene-3-carboxamide: Similar structure but with a nitrophenyl group instead of a sulfamoylphenyl group.

Uniqueness

The presence of the sulfamoylphenyl group in 7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)-1H-isothiochromene-3-carboxamide imparts unique chemical and biological properties, such as enhanced solubility and potential for specific biological interactions, which may not be observed in similar compounds with different substituents.

Properties

IUPAC Name

7,8-dimethoxy-1-oxo-N-(4-sulfamoylphenyl)isothiochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S2/c1-25-13-8-3-10-9-14(27-18(22)15(10)16(13)26-2)17(21)20-11-4-6-12(7-5-11)28(19,23)24/h3-9H,1-2H3,(H,20,21)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXLBNFVXSCRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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